Product packaging for 5-(Chloromethyl)-8-methoxyquinoline(Cat. No.:CAS No. 740797-41-5)

5-(Chloromethyl)-8-methoxyquinoline

Cat. No.: B1498346
CAS No.: 740797-41-5
M. Wt: 207.65 g/mol
InChI Key: FTCANKHCHNIQBL-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govsphinxsai.com This aromatic nitrogen-containing framework is not merely a synthetic curiosity but is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.govmdpi.com Its presence in nature, for instance in the antimalarial alkaloid quinine, provided an early impetus for the exploration of its therapeutic potential. nih.govnih.gov

The chemical properties of the quinoline ring system, including its ability to undergo both electrophilic and nucleophilic substitution reactions, make it a versatile building block for the synthesis of a diverse array of derivatives. The functionalization of the quinoline ring at its various positions has been shown to be a powerful strategy for modulating the pharmacological profile of the resulting molecules. nih.gov Consequently, quinoline derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net The ongoing research in this area continues to uncover novel synthetic methodologies and therapeutic applications, solidifying the quinoline scaffold's status as a perennial pharmacophore. researcher.lifennpub.org

Strategic Importance of Chloromethyl and Methoxy (B1213986) Functional Groups in Quinoline Derivatives

The specific substitution pattern of 5-(Chloromethyl)-8-methoxyquinoline endows it with unique chemical characteristics that are of significant interest in synthetic chemistry. The two key functional groups, the chloromethyl group at the 5-position and the methoxy group at the 8-position, each play a distinct and strategic role.

The chloromethyl group (-CH₂Cl) is a highly valuable reactive handle. mdpi.com As a benzylic halide, the chlorine atom is readily displaced by a wide variety of nucleophiles. This reactivity allows for the facile introduction of other functional groups, making 5-(chloromethyl)-substituted quinolines important intermediates for the synthesis of more complex molecules. nih.govsphinxsai.com For instance, the chloromethyl group can be converted into amines, ethers, esters, and other functionalities, providing a straightforward route to a library of derivatives for structure-activity relationship (SAR) studies. The synthesis of 2-methyl-5-chloromethyl-8-hydroxyquinoline highlights the utility of chloromethylation in creating versatile building blocks. mdpi.commdpi.com

The methoxy group (-OCH₃) at the 8-position significantly influences the electronic properties and bioavailability of the quinoline scaffold. The presence of this electron-donating group can modulate the reactivity of the aromatic system and impact the binding affinity of the molecule to biological targets. nih.gov In many instances, the methoxy group has been associated with enhanced biological activity. For example, 8-methoxyquinoline (B1362559) has demonstrated notable antifungal and antibacterial properties. researcher.life Furthermore, the methoxy group can serve as a precursor for the hydroxyl group through demethylation, which is a common bioisosteric replacement in medicinal chemistry to explore hydrogen bonding interactions. The synthesis and biological evaluation of 8-methoxyquinoline and its derivatives have been a subject of considerable research. researcher.life

Academic Research Landscape of this compound and Related Analogues

While direct and extensive academic literature focusing specifically on this compound is not abundant, the research landscape of its closely related analogues provides a strong indication of its synthetic utility and potential areas of application. The synthesis of this compound would likely be approached through established chemical transformations on the quinoline core.

One plausible synthetic route involves the methylation of the hydroxyl group of 5-(chloromethyl)-8-hydroxyquinoline. The latter is a well-documented intermediate, often prepared via the chloromethylation of 8-hydroxyquinoline (B1678124). nih.govmdpi.com The reaction of 5-(chloromethyl)-8-hydroxyquinoline with various nucleophiles to create new derivatives is a common theme in the literature, underscoring the importance of the chloromethyl group as a synthetic linchpin. sphinxsai.com

Another potential synthetic strategy could involve the direct chloromethylation of 8-methoxyquinoline. The synthesis of 8-methoxyquinoline itself is typically achieved by the methylation of 8-hydroxyquinoline. researcher.life Subsequent electrophilic substitution, such as chloromethylation, would then install the reactive chloromethyl group at the 5-position.

The academic interest in analogues such as 5-substituted-8-hydroxyquinolines and other 8-methoxyquinoline derivatives is primarily driven by their potential in medicinal chemistry and materials science. For example, derivatives of 5-chloro-8-hydroxyquinoline (B194070) have been explored for their antibacterial activity. nih.govnih.gov The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is another area of active research, with applications in the development of new therapeutic agents and analytical reagents. sphinxsai.com Research on 5-methoxyquinoline (B23529) derivatives has led to the discovery of inhibitors for enzymes like EZH2, which are implicated in cancer.

The research on these related compounds strongly suggests that this compound is a valuable intermediate for the synthesis of a wide range of novel quinoline derivatives. The presence of both the reactive chloromethyl group and the modulating methoxy group makes it a highly attractive scaffold for the development of new compounds with tailored biological and chemical properties.

Data Tables

Table 1: Biological Activities of Selected Quinoline Analogues

Compound/Derivative ClassBiological Activity InvestigatedReference(s)
8-MethoxyquinolineAntifungal, Antibacterial researcher.life
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridAntibacterial (Gram-positive and Gram-negative) nih.gov
Cloxyquin (5-Chloroquinolin-8-ol)Antituberculosis nih.gov
5-Methoxyquinoline derivativesEZH2 Inhibition (Anticancer)
8-Hydroxyquinoline derivativesAntileishmanial, Anticancer nih.gov

Table 2: Synthetic Precursors and Intermediates Related to this compound

CompoundSynthetic RoleReference(s)
8-HydroxyquinolineStarting material for 8-methoxyquinoline and 5-chloromethyl-8-hydroxyquinoline nih.govresearcher.life
8-MethoxyquinolinePrecursor for further functionalization (e.g., nitration) researcher.life
5-Chloromethyl-8-hydroxyquinolineIntermediate for the synthesis of various derivatives via nucleophilic substitution nih.govsphinxsai.com
2-Methyl-8-hydroxyquinolineStarting material for chloromethylation mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B1498346 5-(Chloromethyl)-8-methoxyquinoline CAS No. 740797-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-14-10-5-4-8(7-12)9-3-2-6-13-11(9)10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCANKHCHNIQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)CCl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653276
Record name 5-(Chloromethyl)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740797-41-5
Record name 5-(Chloromethyl)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloromethyl 8 Methoxyquinoline and Precursor Compounds

Synthesis of 5-(Chloromethyl)-8-hydroxyquinoline as a Key Intermediate

The introduction of a chloromethyl group at the 5-position of 8-hydroxyquinoline (B1678124) is a critical step. This intermediate is a versatile building block for further derivatization.

Direct chloromethylation of 8-hydroxyquinoline is a common method for synthesizing 5-(chloromethyl)-8-hydroxyquinoline. nih.gov This electrophilic substitution reaction introduces the chloromethyl group onto the electron-rich quinoline (B57606) ring. A frequently cited method involves treating 8-hydroxyquinoline with a combination of formaldehyde and hydrochloric acid.

A representative protocol for a similar compound, 2-methyl-8-hydroxyquinoline, illustrates this process. The starting material is dissolved in concentrated hydrochloric acid, to which formaldehyde is added. The mixture is then treated with hydrogen chloride gas at a controlled low temperature (0-5°C) for several hours. mdpi.com This procedure results in the formation of the desired 5-chloromethyl derivative. The reaction is typically quenched by pouring the mixture over ice, followed by neutralization to precipitate the product. mdpi.com

Reagent/ConditionPurposeReference
8-HydroxyquinolineStarting Material nih.gov
FormaldehydeSource of the methylene group mdpi.com
Concentrated HClAcid catalyst and solvent mdpi.com
Hydrogen Chloride GasPromotes chlorination mdpi.com
0-5°CControls reaction exothermicity mdpi.com

The chloromethylation of 8-hydroxyquinoline demonstrates high regioselectivity, with the substituent predominantly adding to the 5-position of the quinoline ring. This preference is governed by the electronic properties of the 8-hydroxyquinoline scaffold. The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine (B92270) ring are activating groups that direct electrophilic substitution.

The mechanism is understood to proceed via an electrophilic aromatic substitution pathway. Under acidic conditions, formaldehyde is protonated to form a highly reactive hydroxymethyl cation (CH₂OH⁺) or a related electrophilic species. The 8-hydroxyquinoline ring, being electron-rich, then attacks this electrophile. The directing effects of the hydroxyl group favor substitution at the ortho and para positions (C-7 and C-5). However, substitution at the C-5 position is sterically less hindered and electronically favored, leading to the preponderant formation of the 5-substituted product. This phenomenon is consistent with the general principles of electrophilic substitution on substituted aromatic systems. nih.govacs.org

Maximizing the yield and purity of 5-(chloromethyl)-8-hydroxyquinoline requires careful control over reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the chloromethylation of 2-methyl-8-hydroxyquinoline, the reaction is conducted at a low temperature (0-5°C) to manage the exothermic nature of the reaction and minimize the formation of side products. mdpi.com The duration of exposure to hydrogen chloride gas is also a critical factor; a 3-hour period is reported in one study. mdpi.com Following the reaction, purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture, to isolate the product in high purity. mdpi.com The yield for this specific reaction was reported to be 65%. mdpi.com

ParameterConditionEffect on OutcomeReference
Temperature0-5°CMinimizes side reactions, controls exothermicity mdpi.com
Reaction Time3 hours (HCl gas treatment)Ensures complete reaction mdpi.com
PurificationRecrystallization (Ethanol/Water)Improves purity of the final product mdpi.com

Regioselective Conversion of 8-Hydroxyquinoline to 8-Methoxyquinoline (B1362559) Derivatives

The second key precursor is 8-methoxyquinoline. This is achieved by the methylation of the hydroxyl group of 8-hydroxyquinoline. This conversion protects the hydroxyl group and modifies the electronic properties of the molecule.

The O-methylation of the phenolic hydroxyl group at the C-8 position is a standard Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent.

A common and effective method involves reacting 8-hydroxyquinoline with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate, using acetone as the solvent. nnpub.org The mixture is typically refluxed for an extended period (e.g., 24 hours) to ensure the reaction goes to completion. nnpub.org Another approach involves using different alkyl halides in dimethylformamide (DMF) under basic conditions to produce various 8-alkoxy derivatives. nih.gov

Methylating AgentBaseSolventReaction ConditionReference
Methyl IodidePotassium CarbonateAcetoneReflux (24 hours) nnpub.org
Alkyl HalideNot specifiedDMFBasic condition nih.gov

While O-methylation is a well-established reaction, challenges related to regioselectivity can arise in more complex quinoline systems that possess multiple potential sites for alkylation. For example, in molecules containing other nucleophilic centers, such as nitrogen atoms within the ring system or other functional groups, there is a possibility of N-alkylation or S-alkylation competing with the desired O-alkylation. nih.gov

The choice of base and solvent system is crucial in directing the reaction towards the desired O-methylated product. Using a base that selectively deprotonates the phenolic hydroxyl group over other potentially acidic protons is key. For instance, potassium carbonate is a moderately strong base suitable for deprotonating phenols without causing unwanted side reactions. nnpub.org The polarity of the solvent can also influence the reaction's regioselectivity. nih.gov In cases where competing N-alkylation is a significant issue, a two-step protection-deprotection strategy for the nitrogen atom might be necessary to achieve the desired O-methylation.

Emerging Synthetic Approaches for Quinolines with Chloromethyl and Methoxy (B1213986) Substituents

Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods for the construction of complex molecules. For quinolines bearing sensitive and functional groups like chloromethyl and methoxy substituents, these emerging approaches offer significant advantages over classical methods, which often require harsh conditions and produce significant waste. rsc.orgmdpi.com

Transition Metal-Catalyzed Reaction Pathways

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling reactions that are otherwise difficult or impossible to achieve. mdpi.com For the synthesis of substituted quinolines, these methods offer pathways with high regioselectivity and functional group tolerance.

One of the most powerful strategies is the direct C-H activation and functionalization of a quinoline core. nih.gov For a precursor like 8-methoxyquinoline, a transition metal catalyst (e.g., palladium, rhodium, or iridium) could potentially activate a C-H bond at the C5 position, allowing for the subsequent introduction of a chloromethyl group. The nitrogen atom within the quinoline ring can act as a directing group, guiding the catalyst to the desired position and enhancing the selectivity of the reaction. nih.gov Although direct C-H chloromethylation is challenging, a two-step sequence involving hydroxymethylation followed by chlorination is a feasible alternative.

Furthermore, transition metals are crucial in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build the quinoline system itself from appropriately substituted precursors. For instance, a substituted aniline could be coupled with an alkyne in a cyclization reaction catalyzed by metals like gold or platinum to form the quinoline ring with the desired substituents already in place.

Catalyst TypeReactionPotential Application for 5,8-Substituted QuinolinesAdvantagesChallenges
Palladium (Pd)C-H Activation / Cross-CouplingFunctionalization of an 8-methoxyquinoline precursor at the C5 position.High efficiency, broad substrate scope.Catalyst cost, removal of metal traces from the final product. mdpi.com
Rhodium (Rh)C-H Activation / AnnulationDirected C-H activation for selective functionalization.High regioselectivity, mild reaction conditions.Sensitivity to air and moisture, ligand synthesis.
Iridium (Ir)C-H Borylation / FunctionalizationBorylation at C5 followed by conversion to the chloromethyl group.Excellent functional group tolerance.Multi-step process, cost of iridium catalysts.
Gold (Au) / Platinum (Pt)Alkyne CyclizationConstruction of the quinoline ring from substituted anilines and alkynes.High atom economy, mild conditions.Limited commercial availability of complex starting materials.

Metal-Free and Green Chemistry Synthetic Protocols

In response to the environmental impact and cost associated with transition-metal catalysis, there is a growing interest in metal-free and green synthetic methods. rsc.org These approaches often utilize readily available reagents, safer solvents, and alternative energy sources like microwave irradiation to improve efficiency and reduce waste. mdpi.com

A plausible green approach to synthesize the 8-methoxyquinoline precursor could involve a modified Skraup reaction, a classic method for quinoline synthesis. mdpi.com Starting with 3-methoxyaniline and glycerol, the reaction could be performed under microwave heating to reduce reaction times and improve energy efficiency. mdpi.com The use of a Brønsted acidic ionic liquid as a catalyst and solvent could further enhance the green credentials of this synthesis.

For the introduction of the chloromethyl group, a direct chloromethylation of 8-methoxyquinoline could be considered. This reaction typically uses formaldehyde and hydrogen chloride. A similar procedure has been successfully used for the chloromethylation of 2-methyl-8-hydroxyquinoline, yielding the 5-chloromethyl product. mdpi.com Adapting this to 8-methoxyquinoline would be a direct, albeit not entirely "green," method due to the use of concentrated acid. Greener alternatives might involve the use of a more benign chlorinating agent and solvent system.

ApproachDescriptionApplicationAdvantagesDisadvantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Can be applied to classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. mdpi.comRapid heating, reduced reaction times, often higher yields.Requires specialized equipment, potential for pressure buildup.
Ionic LiquidsUse of non-volatile, recyclable salts as solvents and/or catalysts.Can serve as a greener alternative to traditional volatile organic solvents in quinoline synthesis.Low vapor pressure, thermal stability, potential for recyclability.High cost, potential toxicity, and viscosity issues.
Iodine CatalysisUse of molecular iodine as a mild and inexpensive catalyst.Can promote cyclization reactions to form the quinoline scaffold under metal-free conditions. nih.govLow toxicity, readily available, effective in small amounts.Scope may be limited compared to metal catalysts.
Direct ChloromethylationFunctionalization using formaldehyde and HCl.Introduction of the chloromethyl group at the C5 position of 8-methoxyquinoline. mdpi.comDirect and straightforward functionalization.Use of corrosive and hazardous reagents.

Multi-Component Reactions in Quinoline Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach offers significant advantages in terms of step economy, atom economy, and operational simplicity, making it a powerful tool in modern organic synthesis. nih.gov

The synthesis of a 5,8-disubstituted quinoline like 5-(chloromethyl)-8-methoxyquinoline via an MCR would involve the careful selection of starting materials that already contain the required functionalities or precursors to them. For example, a Povarov-type reaction, a well-known MCR for quinoline synthesis, could theoretically be adapted. This would involve the reaction of a substituted aniline (e.g., 3-methoxyaniline), an aldehyde, and an activated alkene. If an alkene bearing a chloromethyl precursor group were used, it might be possible to construct the desired quinoline scaffold in a single, convergent step.

The development of novel MCRs continues to be an active area of research, and designing a specific MCR for a target like this compound would represent a significant advancement in synthetic efficiency. rsc.org

MCR TypeReactantsPotential for 5,8-Substituted QuinolinesAdvantages
Povarov ReactionAniline, Aldehyde, Activated AlkeneUsing a substituted aniline and a functionalized alkene could potentially install the desired groups.High bond-forming efficiency, creation of molecular complexity in one step.
Friedländer Annulation2-aminobenzaldehyde/ketone, Compound with α-methylene groupStarting with a 2-amino-3-methoxybenzaldehyde and a ketone bearing a chloromethyl precursor.Forms the quinoline ring directly, often with good yields.
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl CompoundEmploying a substituted aniline like 3-methoxyaniline.Uses simple starting materials.
Combes Quinoline SynthesisAniline, β-DiketoneUsing a substituted aniline.Provides access to differently substituted quinolines.

Derivatization Strategies and Subsequent Synthetic Transformations of 5 Chloromethyl 8 Methoxyquinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chloromethyl group at the C-5 position of the 8-methoxyquinoline (B1362559) ring system provides a highly reactive site for nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures.

Reactions with Various Nitrogen-Containing Nucleophiles

The carbon-chlorine bond in 5-(chloromethyl)-8-methoxyquinoline is readily displaced by a variety of nitrogen nucleophiles, including primary, secondary, and tertiary amines, as well as piperazines, azoles, and azides. These reactions typically proceed via an SN2 mechanism to yield the corresponding 5-(aminomethyl)-8-methoxyquinoline derivatives.

For instance, the reaction with primary and secondary amines leads to the formation of secondary and tertiary amines, respectively. The reaction of 5-(chloromethyl)-8-hydroxyquinoline with piperidine, a secondary amine, in chloroform (B151607) yields the corresponding tertiary amine product. Similarly, syntheses involving various primary and secondary amines with 8-hydroxyquinoline-7-sulphonic acid have been reported. nih.gov These reactions are foundational for creating libraries of compounds with varied substitution patterns on the nitrogen atom. researchgate.net

Piperazine derivatives, which contain two secondary amine groups, can be mono- or di-alkylated, offering pathways to more complex structures, including those with potential biological activity. nih.gov

Azoles, such as imidazole (B134444) and triazole, are another important class of nitrogen nucleophiles. The reaction of 5-(chloromethyl) derivatives with azoles results in N-alkylation of the azole ring. For example, 5-chloromethyltriazoles can be synthesized and subsequently reacted with sodium azide (B81097) to form 5-azidomethyltriazoles. nih.gov

The azide ion (N₃⁻), typically from sodium azide, is a potent nucleophile that smoothly displaces the chloride to form 5-(azidomethyl)-8-methoxyquinoline. nih.gov This azide intermediate is a valuable synthon, as it can be readily reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazoles.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

NucleophileReagent ExampleProduct Type
Primary AmineMethylamine5-((Methylamino)methyl)-8-methoxyquinoline
Secondary AminePiperidine5-(Piperidin-1-ylmethyl)-8-methoxyquinoline
Piperazine1-Methylpiperazine5-((4-Methylpiperazin-1-yl)methyl)-8-methoxyquinoline
AzoleImidazole5-((Imidazol-1-yl)methyl)-8-methoxyquinoline
AzideSodium Azide5-(Azidomethyl)-8-methoxyquinoline

Reactions with Oxygen-Containing Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form the corresponding ethers. These reactions often require the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or other non-nucleophilic bases.

The general reaction involves the formation of an alkoxide or phenoxide ion, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This leads to the formation of 5-(alkoxymethyl)-8-methoxyquinolines or 5-(aryloxymethyl)-8-methoxyquinolines. researchgate.net These ether-forming reactions expand the range of derivatives accessible from the chloromethyl starting material. libretexts.org The reactivity of alcohols as nucleophiles is a fundamental concept in organic chemistry. youtube.com

Table 2: Examples of Reactions with Oxygen Nucleophiles

Nucleophile TypeReagent ExampleProduct Type
AlcoholEthanol5-(Ethoxymethyl)-8-methoxyquinoline
PhenolPhenol5-(Phenoxymethyl)-8-methoxyquinoline

Reactions with Sulfur-Containing Nucleophiles

Thiols (mercaptans) and their conjugate bases, thiolates, are excellent nucleophiles for reaction with this compound. libretexts.orgmasterorganicchemistry.com Due to the high polarizability and nucleophilicity of sulfur, these reactions are typically efficient and lead to the formation of thioethers (sulfides). msu.educhemistrysteps.com

The reaction proceeds by nucleophilic attack of the sulfur atom on the chloromethyl group, displacing the chloride. Thiolates (RS⁻), generated by treating a thiol (RSH) with a base, are even more potent nucleophiles than the neutral thiols. masterorganicchemistry.com This transformation provides a straightforward route to 5-((alkylthio)methyl)- and 5-((arylthio)methyl)-8-methoxyquinoline derivatives, which are valuable in various fields of chemical research.

Table 3: Examples of Reactions with Sulfur Nucleophiles

Nucleophile TypeReagent ExampleProduct Type
ThiolEthanethiol5-((Ethylthio)methyl)-8-methoxyquinoline
ThiophenolThiophenol5-((Phenylthio)methyl)-8-methoxyquinoline

Further Functionalization and Modifications of the Quinoline (B57606) Core

Beyond the initial substitution at the chloromethyl position, the quinoline ring itself can be further modified to introduce additional complexity and functionality.

Introduction of Additional Substituents at Other Ring Positions

The 8-methoxyquinoline scaffold can undergo further electrophilic aromatic substitution reactions. The directing effects of the existing methoxy (B1213986) group (ortho-, para-directing) and the substituted methyl group at C-5 influence the position of new substituents. Bromination of 8-methoxyquinoline (2b) has been shown to be regioselective, affording 5-bromo-8-methoxyquinoline (B186703) (3f) as the sole product in high yield. acgpubs.org In contrast, bromination of 8-hydroxyquinoline (B1678124) results in the formation of the 5,7-dibromo derivative. acgpubs.org This highlights the influence of the C-8 substituent on the regiochemical outcome of electrophilic halogenation.

Chemical Transformations of the Methoxy Group

The methoxy group at the C-8 position is a key functional handle that can be chemically transformed. A common and important reaction is its demethylation to yield the corresponding 8-hydroxyquinoline derivative. This ether cleavage is typically accomplished using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). nih.gov The resulting 8-hydroxyquinoline moiety is a well-known chelating agent. nih.govmdpi.com Selective demethylation can also be achieved using thiolate anions, which can lead to different regioisomeric products depending on the substrate. nih.gov The selective reaction of methoxy groups in more complex molecules like lignin (B12514952) has also been explored for N-methylation reactions. rsc.org

Synthesis of Hybrid Molecules and Conjugates Incorporating the 5-Substituted-8-methoxyquinoline Framework

The strategic derivatization of the this compound scaffold serves as a gateway to a diverse array of hybrid molecules and conjugates. The reactive chloromethyl group at the 5-position is a key functional handle for nucleophilic substitution reactions, enabling the covalent linkage of the 8-methoxyquinoline core to other pharmacophores or bioactive molecules. This approach aims to create synergistic effects, enhance biological activity, or modulate the physicochemical properties of the parent molecules.

The general strategy for the synthesis of these hybrid molecules involves the reaction of this compound with a nucleophilic partner, which can be a variety of compounds containing amine, thiol, or hydroxyl groups. This versatility allows for the incorporation of a wide range of functionalities, leading to novel chemical entities with potentially enhanced or entirely new biological profiles.

While specific examples starting directly from this compound are part of ongoing research, the analogous reactivity of 5-(chloromethyl)-8-hydroxyquinoline provides a strong predictive framework for these synthetic transformations. For instance, the synthesis of multitargeted 8-hydroxyquinoline derivatives has been achieved through the initial chloromethylation of 8-hydroxyquinoline. This is followed by the reaction with a linker molecule, such as piperazine, and subsequent coupling with other bioactive entities like cinnamic or hydroxycinnamic acids. mdpi.com This modular approach highlights the potential for creating a multitude of hybrid structures based on the 5-substituted-8-methoxyquinoline framework.

One notable example that underscores the potential of this synthetic strategy is the creation of a hybrid molecule involving a quinoline core and the antibiotic ciprofloxacin (B1669076). In a related synthesis, 5-chloro-8-hydroxyquinoline (B194070) was successfully conjugated with ciprofloxacin via a Mannich reaction, demonstrating the feasibility of linking complex bioactive molecules to the quinoline scaffold. mdpi.com

Furthermore, the synthesis of various aminomethylated 8-hydroxyquinolines through the reaction of 5-(chloromethyl)-8-hydroxyquinoline with a range of primary and secondary amines showcases the broad applicability of this synthetic route. nih.gov These reactions typically proceed under mild conditions and result in good yields of the desired hybrid molecules.

The research in this area is driven by the prospect of developing novel therapeutic agents. The combination of the 8-methoxyquinoline moiety, known for its own set of biological activities, with other established pharmacophores can lead to compounds with improved efficacy, reduced toxicity, or the ability to overcome drug resistance.

The following table provides representative examples of hybrid molecules that can be synthesized from 5-substituted-8-methoxyquinoline derivatives, based on established synthetic routes for analogous quinoline compounds.

Hybrid Molecule TypeBioactive MoietyLinkerPotential Therapeutic Application
Quinoline-Antibiotic Conjugate CiprofloxacinAminomethylAntibacterial
Quinoline-Piperazine-Cinnamic Acid Hybrid Cinnamic AcidPiperazineAnticancer, Anti-inflammatory
Quinoline-Amine Conjugate Various aliphatic/aromatic aminesAminomethylAntiprotozoal, Antiviral
Quinoline-Thiol Conjugate Thiol-containing bioactive moleculeThiomethylVarious

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 5-(Chloromethyl)-8-methoxyquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a full picture of the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the chloromethyl group, and the methoxy (B1213986) group. The electron-donating methoxy group at C8 and the electron-withdrawing chloromethyl group at C5 significantly influence the chemical shifts of the aromatic protons.

The aromatic region would display signals for five protons. The proton at C2 is typically the most downfield among the pyridine (B92270) ring protons, appearing as a doublet of doublets due to coupling with H3 and H4. acgpubs.org The protons on the benzene (B151609) ring, H6 and H7, would likely appear as an AB quartet system due to their ortho-coupling. The chemical shifts for the aliphatic protons of the chloromethyl group (-CH₂Cl) and the methoxy group (-OCH₃) are expected in their characteristic regions.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.9 - 9.0 dd J = 4.2, 1.7
H-3 7.5 - 7.6 dd J = 8.5, 4.2
H-4 8.5 - 8.6 dd J = 8.5, 1.7
H-6 7.7 - 7.8 d J = 8.5
H-7 7.0 - 7.1 d J = 8.5
-CH₂Cl 4.9 - 5.1 s -
-OCH₃ 4.0 - 4.1 s -

Predicted values are based on analogous structures and known substituent effects in quinoline systems. acgpubs.orgmdpi.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~122
C-4 ~135
C-4a ~140
C-5 ~129
C-6 ~128
C-7 ~109
C-8 ~153
C-8a ~130
-CH₂Cl ~45
-OCH₃ ~56

Predicted values are based on analogous structures like 5-bromo-8-methoxyquinoline (B186703) and general quinoline data. acgpubs.orgchemicalbook.com

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, key correlations would be observed between H-2 and H-3, H-3 and H-4, and between the ortho-coupled H-6 and H-7, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). rsc.org It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the singlet at ~5.0 ppm to the carbon at ~45 ppm (-CH₂Cl) and the aromatic proton signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is vital for piecing together the molecular skeleton. rsc.org Key HMBC correlations would include:

The -CH₂Cl protons to C-4a, C-5, and C-6, confirming the position of the chloromethyl group at C-5.

The -OCH₃ protons to C-8, confirming the methoxy group's location.

H-7 to C-5, C-8a, and C-8, further establishing the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.orgpressbooks.pub The spectrum of this compound would exhibit characteristic bands for its key structural features.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic (Quinoline) Medium
2950-2850 C-H Stretch Aliphatic (-CH₂Cl, -OCH₃) Medium-Weak
1600-1450 C=C and C=N Stretch Aromatic Ring (Quinoline) Strong-Medium
1275-1200 C-O-C Stretch Aryl-alkyl ether (-OCH₃) Strong
850-550 C-Cl Stretch Alkyl Halide (-CH₂Cl) Strong-Medium

Data based on characteristic IR absorption frequencies for functional groups. researchgate.netelixirpublishers.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₁H₁₀ClNO, with a calculated molecular weight of approximately 207.66 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key feature would be the isotopic pattern of this peak, showing two signals separated by two mass units ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would likely involve initial losses of stable radicals or neutral molecules. Common fragmentation pathways for related quinolines include the loss of the methoxy group's methyl radical (-•CH₃) or the loss of the entire chloromethyl radical (-•CH₂Cl). mcmaster.cacdnsciencepub.com Another expected fragmentation is the loss of a chlorine radical (-•Cl) to form a stable benzyl-type cation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₀ClNO by matching the experimentally measured exact mass to the calculated theoretical mass.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Quinoline
5-bromo-8-methoxyquinoline
2-methyl-5-chloromethyl-8-hydroxyquinoline
Formaldehyde

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound, with a molecular formula of C₁₁H₁₀ClNO, the theoretical elemental composition can be precisely calculated.

The theoretical elemental composition of this compound is presented in the table below. Experimental determination of these values would be crucial for any newly synthesized batch to confirm its identity and purity.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0111132.1163.63%
HydrogenH1.011010.104.87%
ChlorineCl35.45135.4517.08%
NitrogenN14.01114.016.75%
OxygenO16.00116.007.71%
Total 207.67 100.00%

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for these purposes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique used for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. sielc.comunirioja.esmdpi.com It involves spotting a small amount of the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. unirioja.es

For quinoline derivatives, TLC is a standard method. For example, the purity of various synthesized quinoline compounds has been checked using silica gel G plates, with visualization of the separated spots achieved in an iodine chamber. The completion of reactions to synthesize quinoline derivatives can also be effectively monitored by TLC. ictsl.net

A specific TLC method has been reported for a closely related compound, 5-chloromethyl-8-hydroxyquinoline. This provides a valuable starting point for developing a TLC system for this compound.

Table 2: Reported TLC Method for a Related Quinoline Compound

CompoundStationary PhaseMobile PhaseRf Value
5-Chloromethyl-8-hydroxyquinolineSilica GelChloroform (B151607):Methanol:Ammonia (8:2:0.5)0.63

The Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and aids in its identification. scispace.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netnih.gov It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity of pharmaceutical compounds and for the analysis of complex mixtures. researchgate.netsielc.com

Several HPLC methods have been developed for the analysis of quinoline derivatives, which can be adapted for the purity assessment of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or phenyl-silica) and the mobile phase is a polar solvent mixture, is a common approach.

One established method for the determination of halogenated 8-hydroxyquinoline (B1678124) compounds utilizes a phenyl-silica column with a mobile phase containing nickel chloride in an acetonitrile-methanol-water mixture, with UV detection at 273 nm. mdpi.com Another approach for the analysis of 8-hydroxyquinoline employs a mixed-mode column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution, with detection at 200 nm. For more complex separations, gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed.

The selection of the appropriate column, mobile phase, and detector is crucial for achieving optimal separation and detection of the target compound and any potential impurities.

Table 3: Exemplary HPLC Conditions for the Analysis of Quinoline Derivatives

Stationary PhaseMobile PhaseDetectionApplication
10-micron phenyl-silica0.001 M NiCl₂ in Acetonitrile:Methanol:Water (30:20:50)UV at 273 nmDetermination of halogenated 8-hydroxyquinolines mdpi.com
Primesep 100 mixed-modeWater, Acetonitrile, and Sulfuric acid bufferUV at 200 nmAnalysis of 8-hydroxyquinoline
Kinetex PFPGradient of 10 mM ammonium (B1175870) acetate, 0.1% HCOOH (pH 3.8) and MethanolPDA (200-400 nm)Analysis of sulfated phenolic compounds

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions and the packing of molecules in the crystal lattice.

While the crystal structure of this compound itself has not been reported in the reviewed literature, the structure of a very closely related compound, 5-azidomethyl-8-hydroxyquinoline, has been determined by single-crystal X-ray diffraction. researchgate.net This provides valuable insight into the likely crystal system and molecular geometry of this compound. The study revealed that 5-azidomethyl-8-hydroxyquinoline crystallizes in the monoclinic space group P2₁/c. researchgate.net

The determination of the crystal structure of this compound would provide unequivocal proof of its chemical structure and conformation in the solid state. Such data is invaluable for understanding its physical properties and for computational modeling studies.

Table 4: Crystallographic Data for the Related Compound 5-Azidomethyl-8-hydroxyquinoline

ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)12.2879 (9) researchgate.net
b (Å)4.8782 (3) researchgate.net
c (Å)15.7423 (12) researchgate.net
β (°)100.807 (14) researchgate.net
Z4 researchgate.net

Academic Research Applications and Mechanistic Investigations

Biological Activity Research (In Vitro and Mechanistic Focus)

Research into quinoline (B57606) derivatives has consistently highlighted their potential as potent biological agents. The presence of a methoxy (B1213986) group at the C-8 position and a reactive chloromethyl group at the C-5 position on the quinoline ring suggests that 5-(Chloromethyl)-8-methoxyquinoline is a promising candidate for the development of novel therapeutic agents. The following sections detail the findings from investigations into the antimicrobial and anticancer properties of this compound and its close relatives.

The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net Modifications on this core structure, such as the introduction of methoxy and chloromethyl groups, are strategic approaches to enhance or modulate biological efficacy.

Derivatives of 8-methoxyquinoline (B1362559) have demonstrated notable antibacterial properties. In one study, 8-methoxyquinoline itself was shown to exhibit strong antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Salmonella spp, Salmonella typhi) bacteria. researchgate.net Further research into more complex structures has supported these findings. A series of synthesized 8-methoxy-4-methyl-quinoline derivatives, specifically azetidinyl and thiazolidinyl quinolines, were evaluated for their antibacterial activity. researchgate.net Among the tested compounds, certain derivatives displayed potent activity when compared against the standard drug ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against S. aureus. researchgate.net

The closely related precursor, 5-chloromethyl-8-hydroxyquinoline, has also been utilized to synthesize novel derivatives with antibacterial effects. nih.gov For instance, ester derivatives of 5-hydroxymethyl-8-hydroxyquinoline (prepared from the 5-chloromethyl precursor) showed excellent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more active against Gram-positive strains. nih.gov These findings suggest that the 5-(chloromethyl) moiety is a valuable functional group for generating potent antibacterial quinoline derivatives.

Interactive Table: Antibacterial Activity of Selected 8-Methoxyquinoline Derivatives

The antifungal potential of quinoline derivatives is well-documented, with the 8-hydroxyquinoline (B1678124) scaffold being particularly recognized for this activity. nih.gov Research on 8-methoxyquinoline has confirmed that this core structure also confers significant antifungal properties. researchgate.net Specifically, 8-methoxyquinoline demonstrated strong activity against fungal species such as Aspergillus Flavus, Aspergillus niger, and Trichophyton. researchgate.net

Furthermore, derivatives synthesized from 5-chloromethyl-8-quinolinol, a structural analog of this compound, have been screened for their antifungal activity. researchgate.net For example, metal chelates of 5-(4-hydroxyethyl-piperazinylmethylene)-8-hydroxyquinoline, which is prepared from 5-chloromethyl-8-quinolinol, were found to be good antifungal agents. researchgate.net In another study, some functionalized methoxy quinoline derivatives showed promising activity against Candida albicans. researchgate.net This body of evidence underscores the potential of the this compound framework as a basis for developing new antifungal compounds.

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. asm.org Consequently, there is a growing interest in identifying novel agents that can inhibit biofilm formation or eradicate established biofilms. The quinoline scaffold has emerged as a promising structure for this purpose. asm.orgnih.govnih.gov

Several studies have demonstrated the efficacy of quinoline derivatives against biofilms of pathogenic bacteria, including the highly problematic Staphylococcus aureus. asm.org For instance, the quinoline derivative HT61 was found to be effective at reducing the viability of established S. aureus biofilms, performing better than the standard antibiotic vancomycin. asm.org Other research on isatin-quinoline conjugates revealed significant inhibitory activity against biofilm formation in a methicillin-resistant S. aureus (MRSA) strain. nih.gov While direct studies on the antibiofilm potential of this compound have not been reported, the demonstrated activity of various quinoline derivatives suggests that it and its derivatives could be valuable candidates for investigation as antibiofilm agents.

The quinoline ring is a prevalent feature in a number of anticancer drugs, and the development of new quinoline-based cytotoxic agents is an active area of research. nih.govnih.gov The structural features of this compound make it and its derivatives interesting subjects for anticancer studies.

Derivatives containing the 8-methoxyquinoline moiety have shown significant cytotoxic activity against various human cancer cell lines. Notably, complex derivatives based on the neocryptolepine (B1663133) framework, which incorporates an 8-methoxy-indolo[2,3-b]quinoline core, have demonstrated potent and selective cytotoxicity. For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibited powerful cytotoxic effects on colorectal cancer (CRC) cell lines, with IC₅₀ values of 0.35 µM in HCT116 cells and 0.54 µM in Caco-2 cells. nih.gov Similarly, the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) also showed selective cytotoxicity against colorectal cancer cells, with IC₅₀ values of 0.33 µM and 0.51 µM in HCT116 and Caco-2 cells, respectively. mdpi.com

The importance of the 5-chloromethyl group as a reactive handle for creating biologically active molecules is highlighted by its use in the synthesis of other potential anticancer agents. The parent compound, 5-chloromethyl-8-hydroxyquinoline, is a key intermediate used to prepare multitargeted 8-hydroxyquinoline derivatives for applications in neurodegenerative diseases, which often share mechanistic pathways with cancer. nih.gov More broadly, other methoxy-quinoline derivatives have been developed as potent anticancer agents. A 5-methoxyquinoline (B23529) derivative was identified as an inhibitor of EZH2, a promising cancer therapy target, and showed good anti-viability activity against MDA-MB-231 breast cancer cells (IC₅₀ = 2.45 µM) and HCT15 colon cancer cells (IC₅₀ = 5.6 µM). mdpi.com

Interactive Table: In Vitro Cytotoxicity of Selected Methoxyquinoline Derivatives

Anticancer Research

Molecular Pathway Modulation Studies (e.g., PI3K/AKT/mTOR signaling)

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell cycle progression, proliferation, survival, and metabolism. youtube.commdpi.com Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. mdpi.comnih.gov Research has demonstrated that quinoline-based compounds can effectively modulate this pathway.

Studies on neocryptolepine derivatives, which feature an indolo[2,3-b]quinoline core, have shown significant activity. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to inhibit the proliferation of HCT116 and Caco-2 colorectal cancer cells. nih.gov Its cytotoxic effects are exerted by inhibiting the expression of key proteins within the PI3K/AKT/mTOR signaling pathway. nih.gov Similarly, another derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxicity in the same cell lines by modulating this pathway, suggesting it could be a promising lead compound for colorectal cancer treatment. nih.gov

Furthermore, quinoline-chalcone hybrids have been investigated for their potential to target the PI3K/AKT/mTOR pathway. researchgate.net Docking analyses showed that certain hybrids could form hydrogen bonds with valine residues in the active sites of PI3K isoforms, leading to inhibition of the enzyme. researchgate.net Subsequent Western blot analysis confirmed that the most potent compounds inhibited the phosphorylation of PI3K, AKT, mTOR, and GSK-3β in A549 (lung cancer) and K-562 (leukemia) cells. researchgate.net In skin-related research, a 4-aminoquinoline (B48711) derivative was shown to induce the expression of filaggrin, a key protein in epidermal homeostasis, a process where the PI3K/Akt/mTOR axis plays a regulatory role. nih.gov

These findings collectively indicate that the 8-methoxyquinoline scaffold and its derivatives are capable of intervening in the PI3K/AKT/mTOR signaling cascade, representing a significant area of investigation in cancer research.

Table 1: Quinoline Derivatives Modulating the PI3K/AKT/mTOR Pathway
Compound NameCore StructureCell LinesObserved EffectReference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Indolo[2,3-b]quinolineHCT116, Caco-2Inhibits proliferation and expression of PI3K/AKT/mTOR pathway proteins. nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineIndolo[2,3-b]quinolineHCT116, Caco-2Exerts cytotoxic effects by modulating the PI3K/AKT/mTOR pathway. nih.gov
Quinoline-Chalcone Hybrids (e.g., 9i, 9j)Quinoline-ChalconeA549, K-562Inhibited phosphorylation of PI3K, AKT, mTOR, and GSK-3β. researchgate.net
Enzyme Inhibition Studies

The structural features of quinoline derivatives make them adept at interacting with various enzymes, leading to inhibitory activity against several important therapeutic targets.

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in numerous cancers, making it a promising target for anticancer therapy. nih.gov A series of 5-methoxyquinoline derivatives were synthesized and evaluated as EZH2 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k), which exhibited an IC₅₀ value of 1.2 μM against EZH2. nih.govnih.gov This compound was shown to decrease the global level of H3K27me3, the epigenetic mark catalyzed by EZH2, in MDA-MB-231 breast cancer cells, confirming its inhibitory activity on the enzyme's methyltransferase function. nih.gov

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their overactivity is implicated in cancer invasion and metastasis. nih.govaacrjournals.orgresearchgate.net Quinoline-based compounds have emerged as potential MMP inhibitors. Derivatives of 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a powerful probe for intracellular zinc, were tested for their ability to inhibit MMP-2 and MMP-9. aacrjournals.org While direct enzymatic inhibition was not observed at low concentrations, compounds like Me-TSQ and zinquin (B135092) acid significantly inhibited the invasion of A431 cancer cells. aacrjournals.org

More directly, a series of 8-hydroxyquinoline derivatives were designed as new MMP-2 and MMP-9 inhibitors. nih.govresearchgate.net The most active compounds, 5e and 5h , showed good inhibitory activities with IC₅₀ values at the submicromolar level and demonstrated potent anti-invasive and anti-angiogenesis properties in the A549 lung cancer cell line. nih.gov Western blot analysis confirmed these compounds down-regulate the expression of MMP-2 and MMP-9. nih.govresearchgate.net Additionally, a high-throughput screen identified the quinoline-based compounds clioquinol (B1669181) and chloroxine (B1668839) as inhibitors of MMP-14. nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary therapeutic agents for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govresearchgate.net Researchers have designed hybrid molecules combining the structural features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol, an 8-hydroxyquinoline derivative. nih.gov Many of these new hybrids were found to selectively target human butyrylcholinesterase (hBChE) at micromolar concentrations. nih.gov For example, compound 2b (7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline) was identified as a promising multi-target agent with hBChE inhibitory activity. nih.gov In silico studies have also explored azo-8-hydroxyquinoline derivatives as potential multi-target candidates for inhibiting both cholinesterases and monoamine oxidase. nih.gov

Table 2: Enzyme Inhibition by Quinoline Derivatives
Enzyme TargetDerivative ClassKey CompoundActivity/IC₅₀Reference
EZH25-MethoxyquinolineCompound 5k1.2 μM nih.govnih.gov
MMP-2 / MMP-98-HydroxyquinolineCompounds 5e, 5hSubmicromolar IC₅₀ nih.govresearchgate.net
MMP-14QuinolineClioquinolIC₅₀ < 30 µM nih.gov
Butyrylcholinesterase (hBChE)8-Hydroxyquinoline HybridCompound 2bMicromolar inhibition nih.gov
Effects on DNA Synthesis

Quinoline derivatives have been shown to interfere with DNA processes, a mechanism that underpins their cytotoxic and antitumor activities. Studies on 8-hydroxyquinoline demonstrated that at a concentration of 5 µg/ml, it severely inhibited premeiotic DNA replication in Saccharomyces cerevisiae. mdpi.com This inhibition of DNA synthesis was accompanied by a significant reduction in the frequency of genetic recombination. mdpi.com

A structurally related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), known for its antitumor properties, has been studied for its genotoxic effects. researchgate.net MPTQ was found to have a strong clastogenic effect on the bone marrow cells of mice, inducing a significant increase in chromosome aberrations and micronuclei formation. researchgate.net The mechanism for this genotoxicity is believed to be related to the ability of MPTQ to intercalate into DNA, a process that can disrupt DNA synthesis and promote the formation of protein-associated DNA strand breaks, possibly through the interference with topoisomerase enzymes. researchgate.net These findings suggest that 8-methoxyquinoline-containing structures can directly target DNA, leading to the inhibition of its synthesis and replication, which is a key mechanism for their anticancer potential.

Antiviral and Antiparasitic Studies

The quinoline core is a well-established pharmacophore in the fight against infectious diseases, with a long history of use in treating parasitic and viral infections.

The 8-aminoquinoline (B160924) class, which includes the well-known drug primaquine (B1584692), is important for its ability to provide a radical cure for relapsing malarias. mdpi.com Research into this class has led to the development of numerous derivatives to enhance efficacy and reduce toxicity. aacrjournals.org For instance, a series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against the growth of Plasmodium falciparum, particularly against chloroquine-resistant clones. nih.gov These studies highlight the continuous efforts to modify the quinoline scaffold to overcome drug resistance and improve therapeutic outcomes in malaria treatment.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Quinoline derivatives have shown significant promise as antileishmanial agents. Specifically, 8-hydroxyquinoline (8-HQ) has demonstrated potent activity against various Leishmania species. mdpi.com It was effective against the promastigote and intracellular amastigote forms of L. martiniquensis, with IC₅₀ values of 1.60 µg/mL and 1.56 µg/mL, respectively. mdpi.com Further studies confirmed its high selectivity and potent therapeutic activity in animal models of cutaneous leishmaniasis caused by L. amazonensis. exlibrisgroup.com The 8-aminoquinoline class also shows utility, with derivatives demonstrating efficacy in murine models of Leishmania donovani infection. aacrjournals.org The consistent activity of 8-substituted quinolines makes this scaffold a key platform for developing new treatments for leishmaniasis. glpbio.com

The antiviral potential of quinoline derivatives has been explored against several viruses, including Zika virus (ZIKV) and Human Immunodeficiency Virus (HIV).

Zika Virus (ZIKV): In the search for treatments for ZIKV, a flavivirus linked to severe neurological diseases, quinoline-based drugs have been investigated. Mefloquine, an antimalarial drug, has confirmed anti-ZIKV activity. nih.gov Medicinal chemistry efforts to improve its potency led to the synthesis of new 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives. nih.gov Two of these analogs, compounds 3a and 4 , were found to be the most potent in the series, with mean EC₅₀ values of 0.8 μM, representing a five-fold increase in potency compared to mefloquine. nih.gov These results indicate that the quinoline structure is a promising starting point for the development of novel anti-ZIKV agents. mdpi.comnih.gov

Anti-HIV Activity: The quinoline scaffold has also been utilized in the design of anti-HIV agents. Styrylquinoline derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Research into 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline sulfonates also revealed anti-HIV-1 activity, with some compounds showing 50% effective concentration (EC₅₀) values in the low microgram per milliliter range. Furthermore, synthetic work on isoquinoline-based compounds, which are structurally related to quinolines, has yielded potent CXCR4 antagonists, a key receptor for HIV entry. researchgate.net Notably, the synthesis of these antagonists has involved intermediates such as 1-(chloromethyl)-6-methoxyisoquinoline, a structure closely resembling the title compound. researchgate.net

Table 3: Antiparasitic and Antiviral Activity of Quinoline Derivatives
PathogenDerivative ClassKey Compound/ResultActivity MetricReference
Plasmodium falciparum5-Aryl-8-aminoquinolineMore potent than primaquine against CQ-resistant clones.Growth Inhibition nih.gov
Leishmania martiniquensis8-Hydroxyquinoline8-Hydroxyquinoline (8-HQ)IC₅₀ = 1.56 µg/mL (amastigotes) mdpi.com
Zika Virus (ZIKV)2,8-bis(trifluoromethyl)quinolineCompounds 3a and 4EC₅₀ = 0.8 μM nih.gov
HIV-18-Hydroxyquinoline sulfonateCompound 4gEC₅₀ = 2.59 µg/mL

Compound Reference Table

Compound NameAbbreviation/Code
This compound-
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineMMNC
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline-
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amineCompound 5k
6-methoxy-8-p-toluenesulfonamido-quinolineTSQ
8-hydroxyquinoline8-HQ
Clioquinol-
Chloroxine-
7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinolineCompound 2b
8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-oneMPTQ
Primaquine-
Mefloquine-
1-(chloromethyl)-6-methoxyisoquinoline-

Antioxidant Activity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders. nih.govmdpi.com While direct, comprehensive studies on the antioxidant capacity of this compound are not extensively documented, the broader class of quinoline derivatives is recognized for its potential antioxidant effects. The neuroprotective effects of various compounds in Alzheimer's disease models are often linked to their ability to mitigate oxidative stress. mdpi.comsemanticscholar.org Plant-derived compounds with antioxidant properties are known to play a role in detoxification processes. nih.gov Research into related compounds suggests that the quinoline scaffold can contribute to antioxidant activity, which is a crucial aspect of the neuroprotective potential observed in its derivatives. semanticscholar.org

Anti-inflammatory Properties Research

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. nih.gov Like its antioxidant activity, the anti-inflammatory properties of this compound have not been a primary focus of dedicated research. However, the quinoline nucleus is a common feature in many anti-inflammatory agents. Neuroinflammation is a key pathological hallmark of Alzheimer's disease, and the use of anti-inflammatory drugs has been shown to suppress the onset and progression of the disease, indicating that molecules with anti-inflammatory potential are of high interest. nih.gov The general anti-inflammatory potential of the quinoline class suggests that this compound could be a candidate for such investigations, particularly in the context of neurodegenerative diseases where inflammation plays a significant role. nih.gov

Neuroprotective Research Avenues (e.g., Alzheimer's disease-related enzyme inhibition)

The quest for effective treatments for neurodegenerative conditions like Alzheimer's disease (AD) is a major focus of modern medicine. AD pathology is complex, characterized by the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles of tau protein, and dysregulated metal ion homeostasis. nih.govnih.gov

A prominent theory, the "metals hypothesis," suggests that metal ions like copper, zinc, and iron contribute to AD pathology by promoting the aggregation of Aβ peptides. nih.gov This has led to significant research into metal-chelating compounds. The 8-hydroxyquinoline (a parent structure to 8-methoxyquinoline) scaffold is particularly effective in this regard. Derivatives such as 5-chloro-7-iodo-8-hydroxyquinoline (CQ) and 5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline (PBT2) have been investigated in clinical trials for their ability to bind these metal ions and reverse Aβ aggregation. nih.gov Electron paramagnetic resonance studies have shown that PBT2 can sequester Cu(II) from the heterogeneous mixture of copper-Aβ species. nih.gov

Given this context, this compound represents a valuable structural motif for developing new neuroprotective agents. Its 8-methoxy group makes it a close analog to the potent 8-hydroxyquinoline chelators. Furthermore, research has explored other neuroprotective strategies involving related compounds, such as the inhibition of β-secretase 1 (BACE1), an enzyme that initiates the production of pathogenic Aβ peptides. researchgate.net The combination of potential metal-binding capability and a scaffold known for biological activity makes this compound and its derivatives promising candidates for future neuroprotective research.

Applications in Chemical and Material Science

Beyond its biomedical potential, the chemical reactivity and electronic properties of this compound make it a valuable component in the development of advanced materials.

Corrosion Inhibition Studies for Metal Protection

The prevention of metal corrosion, particularly for steel in acidic environments, is a significant industrial challenge. Organic molecules containing heteroatoms (like nitrogen and oxygen) and π-electrons can adsorb onto the metal surface, forming a protective barrier that inhibits corrosion. Quinoline derivatives have proven to be highly effective in this role.

Specifically, the closely related compound 5-(chloromethyl)-8-quinolinol hydrochloride has demonstrated exceptional performance as a corrosion inhibitor for XC38 steel in a 1 M HCl solution, achieving an efficiency of 97% at a concentration of 10⁻³ M. researchgate.net Electrochemical studies confirmed that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The mechanism involves the adsorption of the inhibitor onto the steel surface, a process that follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.net Other studies on 5-substituted-8-hydroxyquinoline derivatives have reinforced these findings, showing high protection efficiencies and confirming that their effectiveness is related to their ability to donate electrons and adsorb strongly to the metal surface. nih.govrsc.orgmdpi.com

Inhibition Efficiency of 8-Quinolinol Derivatives on Steel in 1 M HCl

Compound Concentration (M) Inhibition Efficiency (%) Reference
5-(chloromethyl)-8-quinolinol hydrochloride 10⁻³ 97 researchgate.net
5-propoxymethyl-8-hydroxyquinoline (PMHQ) 10⁻³ 94 nih.govrsc.org
5-methoxymethyl-8-hydroxyquinoline (MMHQ) 10⁻³ 89 nih.govrsc.org

Development of Fluorescent Chemosensors for Metal Ions

The detection of specific metal ions is crucial for environmental monitoring and biological studies. mdpi.com Fluorescent chemosensors are molecules designed to signal the presence of an analyte, such as a metal ion, through a change in their fluorescence properties. nih.gov The 8-hydroxyquinoline (8-HQ) framework is an excellent platform for designing such sensors due to its inherent fluorescence and potent metal-chelating ability. ou.ac.lk

A derivative, 5-chloromethyl-8-hydroxyquinoline (5Cl8HQ), has been developed as a novel colorimetric sensor for the detection of ferrous ions (Fe(II)) in aqueous solutions. ou.ac.lk In the presence of Fe(II), the sensor solution undergoes a distinct color change from yellow to green. This optical response allows for simple, rapid, and sensitive detection of iron contamination. ou.ac.lk This sensor demonstrates high selectivity for Fe(II) over other common metal ions and is effective in a wide pH range. ou.ac.lk The development of such sensors highlights how the quinoline core can be functionalized to create highly specific analytical tools.

Properties of 5-chloromethyl-8-hydroxyquinoline as a Fe(II) Sensor

Property Value Reference
Analyte Fe(II) ou.ac.lk
Signal Colorimetric (Yellow to Green) ou.ac.lk
Limit of Detection (LOD) 0.04 ± 0.10 ppm ou.ac.lk

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices relies heavily on the properties of the organic materials used. Metal complexes of 8-hydroxyquinoline, most famously tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as electron-transporting and emissive layers in OLEDs due to their high stability and luminescence. researchgate.netresearchgate.net

Research has shown that modifying the 8-hydroxyquinoline ligand is a powerful strategy for tuning the optoelectronic properties of these materials. researchgate.netmdpi.com For instance, introducing substituents at the 5-position, such as alkoxymethyl groups, can alter the emission color and improve solubility. researchgate.net Aluminum(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines exhibit green luminescence with high quantum yields. researchgate.net Furthermore, a related compound, 8,8'-dimethoxy-5,5'-bisquinoline, has been synthesized and used as a blue-emitting material in an OLED that showed a low turn-on voltage and high color purity. researchgate.netuconn.edu Other quinoline derivatives have been incorporated into complexes that produce yellow or bluish-green light. mdpi.comhhu.de

These findings underscore the importance of the 8-alkoxyquinoline scaffold, including the 8-methoxy variant, in designing new materials for OLEDs. The this compound compound, with its reactive handle and favorable electronic substitution, serves as a key building block for synthesizing next-generation emitters and charge-transport materials for advanced optoelectronic applications.

Utility as Precursors in Complex Organic Synthesis

The strategic placement of a reactive chloromethyl group at the C-5 position of the 8-methoxyquinoline scaffold renders this compound a valuable and versatile precursor in the field of complex organic synthesis. This functional group serves as a key handle for a variety of chemical transformations, enabling the construction of more intricate molecular architectures and the introduction of diverse functionalities. Its utility is primarily centered on its reactivity in nucleophilic substitution reactions and as a building block for the assembly of fused heterocyclic systems.

The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of various substituents, leading to the synthesis of a diverse library of quinoline derivatives. These reactions are fundamental in tailoring the properties of the resulting molecules for specific applications, particularly in medicinal chemistry and materials science. For instance, the reaction with amines, thiols, or alcohols can introduce new side chains that can modulate the biological activity or physical properties of the quinoline core.

An example of the synthetic utility of a related compound, 2-methyl-8-hydroxyquinoline, involves its chloromethylation to yield 2-methyl-5-chloromethyl-8-hydroxyquinoline. mdpi.com This intermediate can then be used to build more complex molecules. The general reactivity of the chloromethyl group on the quinoline ring is highlighted by the synthesis of various derivatives through reactions with different nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions with Chloro-Substituted Quinolines
NucleophileReagent ExampleProduct TypePotential ApplicationReference
AminePiperidine5-(Piperidinomethyl)-8-methoxyquinoline derivativeBioactive compounds nih.gov
ThiolThiophenol5-(Phenylthiomethyl)-8-methoxyquinoline derivativeIntermediates for further synthesis mdpi.com
AlcoholMethanol5-(Methoxymethyl)-8-methoxyquinoline derivativeStable intermediates cetjournal.it
CarboxylateSodium Acetate5-(Acetoxymethyl)-8-methoxyquinoline derivativePro-drugs, synthetic intermediates
Azide (B81097)Sodium Azide5-(Azidomethyl)-8-methoxyquinoline derivativePrecursor for triazole synthesis mdpi.com

Beyond simple substitution, this compound can serve as a crucial building block for the synthesis of more elaborate and complex heterocyclic systems. The reactive chloromethyl group can participate in intramolecular cyclization reactions or be used as a point of attachment for larger molecular fragments that subsequently undergo cyclization. This approach is particularly valuable in the construction of fused-ring systems containing the quinoline moiety, which are often found in natural products and pharmacologically active compounds.

Research on related quinoline derivatives demonstrates the potential of the chloromethyl group in such synthetic strategies. For example, the synthesis of various quinoline-based compounds often involves the initial introduction of a reactive handle, such as a chloromethyl group, to facilitate the construction of the final complex structure.

Table 2: Synthesis of Complex Molecules from Quinoline Precursors
PrecursorReaction TypeTarget Molecule ClassSignificanceReference
5-Chloromethyl-8-hydroxyquinolineMannich reaction with Ciprofloxacin (B1669076)Quinolone-Ciprofloxacin HybridAntibacterial agents nih.gov
8-Methoxyquinoline-5-sulfonyl chlorideReaction with acetylenaminesAcetylene derivatives of 8-methoxyquinoline-5-sulfonamideAnticancer and antibacterial agents nih.gov
8-Bromo-2,4-dichloro-5-methoxyquinolineNucleophilic substitution and subsequent reactions5-Methoxyquinoline derivativesEZH2 inhibitors for cancer therapy

The versatility of this compound as a precursor is further enhanced by the potential for palladium-catalyzed cross-coupling reactions. While direct examples with this specific compound are not extensively documented, the general utility of aryl chlorides in such reactions is well-established. uwindsor.ca This opens up possibilities for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of aryl, alkyl, and other organic fragments to the quinoline core, thereby dramatically increasing the molecular complexity and diversity of the accessible compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of quinoline (B57606) derivatives. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine molecular geometries, electronic energies, and a variety of other properties. For quinoline derivatives, DFT studies often employ hybrid functionals like B3LYP in combination with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its electronic properties. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. dntb.gov.ua A smaller HOMO-LUMO gap generally implies higher reactivity.

In quinoline derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO's delocalization can vary depending on the substituents. researchgate.net For 5-(Chloromethyl)-8-methoxyquinoline, the electron-donating methoxy (B1213986) group and the electron-withdrawing chloromethyl group would be expected to influence the energies and spatial distributions of the HOMO and LUMO, thereby modulating its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives (Calculated using DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Quinoline -6.5 -1.2 5.3
8-Hydroxyquinoline (B1678124) -5.8 -0.9 4.9
5-Nitro-8-hydroxyquinoline -6.9 -2.5 4.4

Note: This table presents representative data for related quinoline compounds to illustrate the typical range of values obtained through DFT calculations. The exact values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is pivotal in drug discovery for screening virtual libraries of compounds against a specific biological target. The process involves sampling a vast number of conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. nih.gov

For quinoline derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes and receptors. nih.govnih.govnih.gov For instance, derivatives of quinoline have been docked into the active sites of targets like HIV reverse transcriptase and p38 mitogen-activated protein kinase (MAPK). nih.govresearchgate.net In the case of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a related compound, docking studies revealed that the methoxy group's oxygen atom can form a stable hydrogen bond with amino acid residues in the target's active site, such as lysine. nih.gov It is plausible that the methoxy group of this compound could engage in similar favorable interactions.

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. physchemres.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic picture of the ligand-target complex. nih.gov These simulations can assess the stability of the docked pose and calculate binding free energies, offering a more accurate prediction of the ligand's affinity for the target.

Bioinformatics and Cheminformatics Analyses

Bioinformatics and cheminformatics are interdisciplinary fields that use computational methods to analyze biological and chemical data, respectively. researchgate.netnih.govelsevierpure.com These approaches are essential for modern drug discovery and development. researchgate.net

Computational tools can predict the biological activity spectrum of a compound based on its chemical structure. nih.govbmc-rm.org Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure-activity relationships of a vast training set of known molecules to predict a wide range of pharmacological effects and mechanisms of action for a new compound. bmc-rm.org This allows for the identification of the most promising avenues for experimental investigation and helps to flag potential adverse effects early in the research process. bmc-rm.org For a novel molecule like this compound, such predictions can generate hypotheses about its potential therapeutic applications.

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity. mdpi.com

A well-known set of molecular descriptors is used in Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability. bbk.ac.uktiu.edu.iqdrugbank.comgardp.org The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5. bbk.ac.uktiu.edu.iqdrugbank.com

Table 2: Calculated Molecular Properties and Lipinski's Descriptors for this compound

Property Value Lipinski's Rule of Five Compliance
Molecular Formula C11H10ClNO N/A
Molecular Weight 207.66 g/mol Complies (< 500)
Hydrogen Bond Donors 0 Complies (≤ 5)
Hydrogen Bond Acceptors 2 (N, O) Complies (≤ 10)
Predicted LogP ~2.87 Complies (≤ 5)

Note: The predicted LogP value is an estimate and can vary depending on the calculation method.

Based on these calculations, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Computational Modeling of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). dntb.gov.uaresearchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov For quinoline derivatives, computational modeling has been shown to be a valuable tool for interpreting their spectroscopic data. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Influence of the Chloromethyl Group and its Derivatizations on Biological Potency

The chloromethyl group at the 5-position of the quinoline (B57606) ring is a key functional handle that allows for a wide array of chemical modifications. This reactive site is often the starting point for creating libraries of new compounds with diverse biological activities. The derivatization of this group has been shown to have a profound impact on the biological potency of the resulting molecules.

For instance, the chlorine atom can be readily displaced by various nucleophiles to introduce different functionalities. Studies have shown that replacing the chloro group with amines, thiols, or other heterocyclic moieties can lead to compounds with enhanced or altered biological activities. The nature of the substituent introduced plays a critical role in the potency of the resulting derivative.

A series of novel 8-methoxyquinoline (B1362559) derivatives bearing different substituted benzylidene-hydrazinecarbonyl moieties at the 5-position were synthesized and evaluated for their potential as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The parent compound, 5-(chloromethyl)-8-methoxyquinoline, served as the key intermediate for these syntheses. The biological evaluation of these derivatives revealed that the nature of the substituent on the benzylidene ring significantly influenced their inhibitory activity against BChE.

Table 1: Inhibitory Activity of 5-((2-(Substituted-benzylidene)hydrazinyl)carbonyl)-8-methoxyquinoline Derivatives against Butyrylcholinesterase (BChE)

CompoundSubstituent on Benzylidene RingBChE IC₅₀ (µM)
1 4-OH0.039
2 2-OH0.057
3 4-Cl0.13
4 2,4-diCl0.16
5 4-F0.32
6 4-N(CH₃)₂0.45
7 H0.58
8 4-NO₂2.17

The data clearly indicates that derivatives with hydroxyl substitutions on the benzylidene ring, particularly at the 4-position, exhibited the most potent BChE inhibitory activity. In contrast, the presence of a nitro group led to a significant decrease in potency.

Impact of the Methoxy (B1213986) Group at the 8-Position on Activity Profiles and Selectivity

The presence of the 8-methoxy group can enhance the electron-donating nature of the quinoline ring system, which may modulate the reactivity of the chloromethyl group and the binding affinity of the molecule to its target. Furthermore, the 8-methoxy group can play a direct role in binding to the active site of an enzyme or receptor.

In the context of cholinesterase inhibitors, the 8-methoxy group has been suggested to contribute to the selectivity of these compounds for BChE over acetylcholinesterase (AChE). The larger active site of BChE compared to AChE can accommodate the bulkier 8-methoxy group, potentially leading to a more favorable binding interaction. This selectivity is a desirable property for potential Alzheimer's disease therapeutics, as inhibiting BChE is thought to be more beneficial in the later stages of the disease.

Correlation between Stereochemical Features and Biological or Chemical Performance

While extensive research on the stereochemical aspects of this compound itself is not widely documented in publicly available literature, the principles of stereochemistry are fundamental to understanding the biological activity of chiral derivatives that can be synthesized from it. When the derivatization of the chloromethyl group leads to the creation of a stereocenter, the resulting enantiomers or diastereomers can exhibit significantly different biological activities.

This difference in activity arises from the three-dimensional nature of biological targets such as enzymes and receptors. The binding site of a biological target is often chiral, meaning it can differentiate between the different stereoisomers of a ligand. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or no interaction at all.

For example, if the chloromethyl group is reacted with a chiral amine, the resulting product will be a mixture of diastereomers. The separation and individual biological evaluation of these diastereomers would be necessary to determine if one isomer is more active than the other. This information is crucial for the development of more potent and selective drugs.

Systematic Evaluation of Substituent Effects Across the Quinoline Ring

The biological activity of quinoline-based compounds can be fine-tuned by the systematic introduction of various substituents at different positions on the quinoline ring. The nature and position of these substituents can influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic properties.

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel and Sustainable Synthetic Methodologies

The classical methods for synthesizing the quinoline (B57606) skeleton, while well-established, often necessitate harsh reaction conditions and the use of hazardous reagents. acs.org Modern chemistry is increasingly focused on the development of "green" and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. tandfonline.comresearchgate.net

Future research in the synthesis of 5-(chloromethyl)-8-methoxyquinoline and its analogs should prioritize these green chemistry principles. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy usage. nih.gov It offers a more environmentally friendly approach compared to conventional heating methods. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, showcasing high atom economy. rsc.org The development of novel MCRs for quinoline synthesis would allow for the rapid generation of diverse derivatives. rsc.org

Nanocatalysis: The use of nanocatalysts in quinoline synthesis is a promising area, offering high efficiency and the potential for catalyst recycling. acs.org

C-H Bond Activation: Direct functionalization of C-H bonds is an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Research into transition metal-catalyzed C-H activation pathways could lead to more efficient syntheses of functionalized quinolines. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them an attractive platform for industrial-scale synthesis.

Synthetic ApproachAdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption. nih.govOptimization of reaction conditions for the synthesis of this compound.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, and structural diversity. rsc.orgDesign of novel MCRs to access a library of this compound analogs.
Nanocatalysis High efficiency, recyclability of catalysts. acs.orgDevelopment of novel nanocatalysts for the regioselective synthesis of quinoline derivatives.
C-H Bond Activation Atom economy, reduced synthetic steps. mdpi.comExploration of new catalytic systems for the direct functionalization of the quinoline core.
Flow Chemistry Precise control, scalability, enhanced safety.Adaptation of existing synthetic routes to continuous flow processes.

Discovery of New Biological Targets and Elucidation of Underlying Mechanisms

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The 8-methoxyquinoline (B1362559) substructure, in particular, has been associated with various pharmacological effects. For instance, 8-methoxyquinoline itself has shown antifungal and antibacterial activities. researchgate.net Furthermore, derivatives of 8-hydroxyquinoline (B1678124) (a related scaffold) have been investigated for their potential in treating fungal infections and other diseases. rsc.orgnih.gov The introduction of a chloromethyl group at the 5-position of 8-methoxyquinoline provides a reactive handle for covalent modification of biological targets, potentially leading to enhanced potency and selectivity.

Future research should focus on:

Target Identification: Employing modern chemical biology techniques like chemical proteomics and activity-based protein profiling to identify the specific cellular targets of this compound.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be crucial to elucidate the precise mechanism by which the compound exerts its biological effects. This could involve investigating enzyme inhibition, disruption of protein-protein interactions, or modulation of signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on the quinoline ring and the chloromethyl group will be essential to understand the structural requirements for optimal activity and to develop more potent and selective compounds. nih.gov For example, studies on other quinoline derivatives have shown that the introduction of different functional groups can significantly impact their biological activity. researchgate.netnih.gov

Exploration of New Therapeutic Areas: Given the diverse activities of quinolines, this compound and its derivatives should be screened against a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. For instance, some 5-methoxyquinoline (B23529) derivatives have recently been identified as inhibitors of EZH2, a promising target in cancer therapy. mdpi.com

Development of Advanced Functional Materials and Probes

The unique photophysical properties of the quinoline scaffold make it an excellent building block for the development of advanced functional materials. crimsonpublishers.comcrimsonpublishers.com Quinoline-based compounds have been successfully utilized as fluorescent probes for the detection of metal ions and for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.comrsc.org The presence of the 8-methoxy group and the reactive chloromethyl group in this compound offers opportunities for creating novel materials and probes with tailored properties.

Future research directions in this area include:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes based on the this compound core for the selective detection of biologically important analytes such as metal ions, reactive oxygen species, or specific enzymes. rsc.orgacs.org The chloromethyl group can be used to anchor the probe to specific cellular compartments or biomolecules.

Organic Light-Emitting Diodes (OLEDs): Exploring the potential of this compound derivatives as components in OLEDs. The quinoline moiety can serve as an excellent electron-transporting or emissive material.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand to construct coordination polymers and MOFs. mdpi.commdpi.com These materials can have applications in gas storage, catalysis, and sensing. The chloromethyl group can be further functionalized post-synthesis to introduce additional properties.

Application AreaKey Features of Quinoline ScaffoldPotential Role of this compound
Fluorescent Probes Intrinsic fluorescence, sensitivity to microenvironment. crimsonpublishers.comCore structure for probes with a reactive handle for targeting.
OLEDs Electron-transporting and emissive properties.Component in the emissive or transport layers of OLED devices.
Coordination Polymers/MOFs Coordinating ability of the nitrogen atom. mdpi.comLigand for the construction of functional porous materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. springernature.comnih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds and suggesting novel structures with desired characteristics. springernature.com

For this compound and its derivatives, AI and ML can be leveraged in several ways:

Predictive Modeling (QSAR/QSTR): Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models to predict the biological activity and potential toxicity of new analogs. frontiersin.org This can help prioritize the synthesis of the most promising compounds. nih.gov

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel quinoline derivatives with optimized properties. nih.govresearchgate.net These models can explore a vast chemical space to identify molecules with high predicted activity and favorable drug-like properties.

Reaction Prediction and Synthesis Planning: Employing ML models to predict the outcomes of chemical reactions and to devise efficient synthetic routes for target molecules. This can aid in the development of the novel and sustainable synthetic methodologies discussed earlier. researchgate.net

Virtual Screening: Using ML-based scoring functions to rapidly screen large virtual libraries of quinoline derivatives against specific biological targets, thereby identifying potential hits for further experimental validation. youtube.com

AI/ML ApplicationDescriptionImpact on Research
Predictive Modeling Building models to predict activity and toxicity from chemical structure. frontiersin.orgnih.govPrioritizes synthesis of promising compounds, reducing time and cost.
De Novo Design Generating novel molecular structures with desired properties using generative models. nih.govresearchgate.netAccelerates the discovery of new lead compounds.
Reaction Prediction Predicting the outcomes and optimal conditions for chemical reactions. researchgate.netFacilitates the development of efficient and sustainable synthetic routes.
Virtual Screening Rapidly evaluating large compound libraries against biological targets. youtube.comIdentifies potential hit compounds for experimental testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-8-methoxyquinoline, and how do reaction conditions influence yield?

  • Methodological Answer :

  • The chloromethylation of 8-hydroxyquinoline derivatives typically involves reacting 8-hydroxyquinoline with formaldehyde and concentrated HCl under controlled conditions (). For 8-methoxy derivatives, prior introduction of the methoxy group via alkylation (e.g., using methyl iodide or dimethyl sulfate) is required ().
  • Example protocol:
  • Step 1 : Methoxy introduction: Alkylate 8-hydroxyquinoline with a methylating agent (e.g., CH₃I/K₂CO₃ in acetone, reflux) ().
  • Step 2 : Chloromethylation: React 8-methoxyquinoline with formaldehyde and HCl at elevated temperatures (60–80°C) to form this compound ().
  • Yield optimization: Control stoichiometry (excess formaldehyde) and reaction time (2–4 hours) to minimize side products ().

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxy proton (δ ~3.9 ppm, singlet) and chloromethyl group (δ ~4.8 ppm, singlet) ().
  • X-ray crystallography : Resolves the spatial arrangement of the chloromethyl and methoxy substituents (). For example, bond angles and distances between Cl-C-CH₂ and the quinoline ring confirm regioselectivity ().
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₁ClNO: calc. 220.0525, observed 220.0528) ().

Q. How does the solubility profile of this compound impact its formulation in biological assays?

  • Methodological Answer :

  • The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility ().
  • Formulation strategies :
  • Use DMSO as a stock solution (10–50 mM) and dilute in assay buffers containing surfactants (e.g., 0.1% Tween-80) to prevent precipitation ().
  • For in vivo studies, employ lipid-based nanoemulsions or cyclodextrin complexes ().

Advanced Research Questions

Q. How do structural modifications at the chloromethyl and methoxy positions affect biological activity in quinoline derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Chloromethyl group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) ().
  • Methoxy group : Improves membrane permeability due to increased lipophilicity (logP ~2.5) ().
  • Case study : Replacing methoxy with hydroxy reduces blood-brain barrier penetration but increases solubility (). Quantitative SAR (QSAR) models can predict bioactivity based on substituent electronic parameters ().

Q. What strategies address low yield in the chloromethylation step during synthesis?

  • Methodological Answer :

  • Side reactions : Competing dimerization or over-chlorination can reduce yield. Mitigation includes:
  • Temperature control : Maintain reaction at 60–70°C to favor mono-chloromethylation ().
  • Catalyst use : Add ZnCl₂ (5 mol%) to accelerate formaldehyde activation ().
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >95% purity ().

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Variables causing discrepancies :
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation time (24 vs. 48 hours) alter IC₅₀ values ().
  • Compound purity : HPLC-MS analysis (≥98% purity) ensures reproducibility ().
  • Standardization : Follow OECD guidelines for cytotoxicity assays (e.g., MTT protocol with triplicate measurements) ().

Q. What role does this compound play in coordination chemistry, and how is it used to synthesize metal complexes?

  • Methodological Answer :

  • The compound acts as a bidentate ligand, coordinating via the quinoline nitrogen and chloromethyl oxygen ().
  • Synthesis of metal complexes :
  • React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at pH 6–7.
  • Characterization: UV-Vis (λmax shifts indicate complexation) and ESR spectroscopy ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Chloromethyl)-8-methoxyquinoline
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5-(Chloromethyl)-8-methoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.